Fluoranthen-3-yl acetate chemical structure and properties
Fluoranthen-3-yl acetate chemical structure and properties
Abstract
This technical guide provides a comprehensive overview of Fluoranthen-3-yl acetate, a derivative of the polycyclic aromatic hydrocarbon (PAH) fluoranthene. While specific data on Fluoranthen-3-yl acetate is sparse, this document synthesizes information based on the known reactivity of the parent fluoranthene molecule, general principles of organic chemistry, and data from related compounds. This guide covers the chemical structure, predicted physicochemical properties, a proposed synthetic pathway via Friedel-Crafts acylation, and expected spectroscopic characteristics. It is intended for researchers in organic synthesis, materials science, and drug development who are interested in the functionalization of fluoranthene scaffolds.
Introduction to Fluoranthene and its Derivatives
Fluoranthene (C₁₆H₁₀) is a non-alternant polycyclic aromatic hydrocarbon (PAH) composed of a naphthalene and a benzene unit fused with a five-membered ring.[1] It is a common environmental constituent, typically formed during the incomplete combustion of organic materials and is a component of coal tar.[1] The unique electronic structure and photophysical properties of the fluoranthene core, including its characteristic fluorescence under UV light, make it an attractive scaffold for the development of novel materials and biologically active compounds.[1][2]
The functionalization of the fluoranthene skeleton allows for the modulation of its properties. Electrophilic substitution reactions are a primary method for introducing new functional groups onto the aromatic rings.[3][4] The position of substitution is dictated by the electronic densities at various carbon atoms within the ring system. For fluoranthene, the 3-position is known to be one of the most reactive sites for electrophilic attack.[4] This guide focuses on Fluoranthen-3-yl acetate, the ester derivative formed by the introduction of an acetoxy group at this reactive 3-position.
Chemical Identity and Structure
Fluoranthen-3-yl acetate is the acetylated derivative of Fluoranthen-3-ol. The core structure consists of the tetracyclic fluoranthene system with an acetate group (-OCOCH₃) substituted at the C3 position.
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IUPAC Name: Fluoranthen-3-yl acetate
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Chemical Formula: C₁₈H₁₂O₂
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Molecular Weight: 260.29 g/mol
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CAS Number: Not available. The related precursor, Fluoranthen-3-ylboronic acid, has a CAS number of 359012-63-8.[5][6][7][8]
The structure of Fluoranthen-3-yl acetate is depicted below.
Caption: Chemical structure of Fluoranthen-3-yl acetate.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Notes |
| Appearance | Pale yellow to white solid | Based on fluoranthene and other derivatives.[4] |
| Melting Point | 140-160 °C | Expected to be higher than fluoranthene (111 °C) but similar to Fluoranthen-3-ol (153 °C).[4][9] |
| Boiling Point | > 400 °C | Significantly higher than fluoranthene (384 °C) due to increased polarity and molecular weight.[4] |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers, and aromatic solvents. Sparingly soluble in alcohols. Insoluble in water. | Typical for PAHs with ester functionality.[1] |
| LogP (Octanol/Water) | ~5.5 | Estimated to be slightly higher than the parent fluoranthene (LogP = 5.16) due to the acetate group.[4] |
Synthesis and Mechanistic Insights
The most plausible and efficient route for the synthesis of acetyl-substituted fluoranthenes is through the Friedel-Crafts acylation of fluoranthene.[10][11][12] This electrophilic aromatic substitution reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride, and a Lewis acid catalyst, like aluminum chloride (AlCl₃).[13][14]
The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich fluoranthene ring.[10][11] The regioselectivity of the reaction is a critical consideration. Theoretical calculations and experimental evidence have shown that electrophilic substitution on fluoranthene preferentially occurs at the C3 position, which is the most electron-rich and leads to the most stable Wheland intermediate (a resonance-stabilized carbocation).[3]
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of Fluoranthen-3-yl acetate.
Detailed Experimental Protocol (Hypothetical)
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add fluoranthene (1.0 eq) and a dry, inert solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).
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Catalyst Addition: Cool the mixture to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise.
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Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirring suspension over 15-20 minutes, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
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Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-Acetylfluoranthene.
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Purification: Purify the crude product by column chromatography on silica gel.
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Final Step: The resulting 3-Acetylfluoranthene can then be converted to Fluoranthen-3-yl acetate through various methods, such as Baeyer-Villiger oxidation.
Spectroscopic Characterization (Predicted)
The identity and purity of Fluoranthen-3-yl acetate would be confirmed using a combination of spectroscopic techniques.[15][16]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals in both the aromatic and aliphatic regions.[17][18][19]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 7.5 | Multiplet | 9H | Aromatic protons of the fluoranthene core. The exact shifts and coupling patterns would be complex due to the asymmetry introduced by the substituent. |
| ~2.3 | Singlet | 3H | Methyl protons (-COCH₃) of the acetate group. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number of unique carbon environments.[20][21][22]
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | Carbonyl carbon (C=O) of the acetate group. |
| ~150 | Aromatic carbon attached to the oxygen (C3). |
| ~140 - 120 | 15 signals corresponding to the other aromatic carbons of the fluoranthene core. |
| ~21 | Methyl carbon (-COCH₃) of the acetate group. |
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present.[23][24][25][26]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100 - 3000 | C-H stretch | Aromatic C-H |
| ~1760 | C=O stretch | Ester carbonyl |
| ~1600 - 1450 | C=C stretch | Aromatic ring |
| ~1200 | C-O stretch | Ester C-O |
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound.
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Expected Molecular Ion (M⁺): m/z = 260.08
Potential Applications and Research Directions
Derivatives of fluoranthene are being investigated for a variety of applications due to their photophysical and electronic properties.[27][28]
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Organic Electronics: As components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of an acetate group could influence molecular packing and charge transport properties.
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Fluorescent Probes: The inherent fluorescence of the fluoranthene core can be modulated by substituents.[29][30][31] Fluoranthen-3-yl acetate could be explored as a sensor for specific analytes, with the ester group potentially serving as a recognition site or being susceptible to hydrolysis, leading to a change in fluorescence.[27]
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Drug Development: Many polycyclic aromatic compounds exhibit biological activity. While fluoranthene itself is noted for its potential toxicity, functionalized derivatives could be designed as intercalating agents for DNA or as inhibitors for specific enzymes.[32] The acetate group could improve bioavailability or act as a prodrug moiety.
Safety and Handling
Fluoranthene is classified as a Group 3 carcinogen by the IARC, meaning it is "not classifiable as to its carcinogenicity to humans".[1] However, it is considered a persistent, bioaccumulative, and toxic (PBT) substance.[1] All derivatives, including Fluoranthen-3-yl acetate, should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
Fluoranthen-3-yl acetate represents a potentially valuable derivative of the fluoranthene scaffold. While direct experimental data is limited, this guide provides a robust theoretical framework for its synthesis, characterization, and potential applications based on established chemical principles and data from related compounds. The synthetic route via Friedel-Crafts acylation is well-precedented for this ring system. The predicted spectroscopic data provides a clear roadmap for the characterization of this compound. Further research into the synthesis and properties of Fluoranthen-3-yl acetate is warranted to explore its potential in materials science and medicinal chemistry.
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